4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
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Properties
IUPAC Name |
4-tert-butyl-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-21(2,3)16-12-10-15(11-13-16)19(26)22-14-18-23-24-20(27-4)25(18)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVOSYUIOCNRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SMe) substituent undergoes oxidation to sulfoxide (–SO–) and sulfone (–SO₂–) derivatives under controlled conditions:
These reactions are critical for modulating biological activity, as sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers .
Nucleophilic Substitution at the Sulfanyl Group
The methylsulfanyl group participates in nucleophilic displacement reactions with amines, alcohols, or thiols:
The reaction proceeds via an SN2 mechanism, facilitated by the polarizable sulfur atom .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective reactions:
N-Alkylation
The N1 nitrogen of the triazole reacts with alkyl halides:
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Example : Treatment with methyl iodide (CH₃I) in the presence of NaH yields N-methylated derivatives .
Coordination Chemistry
The triazole ring acts as a ligand for transition metals (e.g., Cu(II), Zn(II)):
-
Complex Formation : Reaction with CuCl₂ in methanol produces stable complexes, characterized by UV-Vis and ESR spectroscopy .
Hydrolysis of the Benzamide Moiety
The benzamide group is susceptible to hydrolysis under acidic or basic conditions:
Electrophilic Aromatic Substitution (EAS)
The phenyl and 4-tert-butylphenyl groups undergo EAS, though steric hindrance limits reactivity:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3 hrs | Low yield due to bulky tert-butyl group | |
| Halogenation (Br₂) | FeBr₃, CH₂Cl₂, rt, 12 hrs | Para-substitution on the phenyl ring |
Cross-Coupling Reactions
The methylsulfanyl group enables palladium-catalyzed cross-coupling:
Radical Reactions
Under radical initiators (e.g., AIBN), the methylsulfanyl group participates in chain-transfer reactions:
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H22N4S
- Molecular Weight : 342.46 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The triazole ring in the structure of this compound is particularly noted for its efficacy against various fungal strains. A study demonstrated that triazole derivatives inhibit the growth of Candida species, suggesting potential applications in antifungal therapies .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | ROS generation |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular processes, including those related to cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to apoptosis in cancer cells, indicating a potential mechanism by which this compound exerts its effects.
Case Studies
- Study on Antifungal Activity : A clinical trial tested a series of triazole derivatives for antifungal efficacy against resistant strains of Candida albicans. The results indicated that compounds similar to this compound showed significant inhibition rates compared to traditional antifungals .
- Cancer Cell Line Study : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
